7-Acetyltaxol;Paclitaxel EP Impurity L
Description
Contextualization of Taxanes in Natural Product Chemistry
Taxanes are a class of naturally occurring diterpenes originally identified in plants of the genus Taxus, commonly known as yew trees. wikipedia.org These plants produce a wide array of unique secondary metabolites, compounds not essential for survival but which may offer protective advantages against pests or environmental stress. labassociates.com Historically, humans have utilized such plant-derived metabolites for medicinal purposes. labassociates.com
The discovery of taxanes began with initiatives to find naturally occurring compounds with chemotherapeutic properties. labassociates.com This research led to the isolation of Paclitaxel (B517696) from the Pacific yew tree (Taxus brevifolia), a highly complex molecule that became a foundational member of the taxane (B156437) family of anticancer agents. wikipedia.orgmdpi.com Taxanes are characterized by a core taxadiene chemical structure, with various chemical groups attached to this cyclic core determining the specific function of each unique taxane. wikipedia.orglabassociates.com
Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development
Impurity profiling is the process of identifying, quantifying, and characterizing unwanted chemicals that remain with or form in active pharmaceutical ingredients (APIs). pharmaffiliates.comveeprho.com This practice is a mandatory and indispensable step in pharmaceutical development, required by global regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). pharmaffiliates.comnih.gov
The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of a drug product. aquigenbio.comglobalpharmatek.com These substances can arise from numerous sources, including raw materials, intermediates, by-products from the synthetic route, degradation of the API during manufacturing or storage, or contaminants introduced from equipment. aquigenbio.comijprajournal.commoravek.com A thorough impurity profile is essential for several reasons:
Patient Safety: Unidentified or poorly controlled impurities can pose toxicological risks. pharmaffiliates.comaquigenbio.com
Drug Efficacy: Impurities may alter a drug's stability or bioavailability, potentially leading to suboptimal therapeutic outcomes. pharmaffiliates.comglobalpharmatek.com
Regulatory Compliance: Strict guidelines from bodies like the ICH dictate the thresholds for reporting, identifying, and qualifying impurities in new drug substances. pharmaffiliates.comnih.gov
Process Optimization: Understanding how and when impurities form allows manufacturers to refine synthetic routes and purification methods, leading to a higher quality API and more cost-effective production. aquigenbio.com
Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to detect and characterize these impurities, ensuring that the final drug product meets stringent pharmacopeial standards. veeprho.comijprdjournal.com
Definition and Nomenclature of 7-Acetyltaxol as Paclitaxel EP Impurity L
Within the context of Paclitaxel production, several related substances are monitored and controlled. 7-Acetyltaxol is one such compound, recognized as a process-related impurity. It is structurally similar to Paclitaxel, with the key difference being an additional acetyl group at the C-7 position of the taxane core.
In official pharmacopeial standards, this compound is specifically listed by the European Pharmacopoeia (EP) as Paclitaxel EP Impurity L . scribd.comuspbpep.com This designation provides a standardized reference for analytical testing and quality control during the manufacturing of Paclitaxel API. Research and reference standards for this impurity are used in the development and validation of analytical methods to ensure the purity and consistency of the final drug product. cleanchemlab.comaquigenbio.com
Below are the key chemical identifiers for this compound.
| Identifier | Value |
| Compound Name | 7-Acetyltaxol |
| Synonym | 7-O-Acetylpaclitaxel |
| EP Designation | Paclitaxel EP Impurity L |
| CAS Number | 92950-39-5 |
| Molecular Formula | C₄₉H₅₃NO₁₅ |
| Molecular Weight | 895.9 g/mol |
Properties
IUPAC Name |
[4,9,12-triacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFIEKTXYELRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Formation Mechanisms of 7 Acetyltaxol
Biosynthetic Pathways of Taxanes and Related Metabolites
The formation of 7-Acetyltaxol is intrinsically linked to the biosynthesis of paclitaxel (B517696) and the vast array of related taxane (B156437) diterpenoids produced by Taxus species. The plant's metabolic network is not a simple linear path to paclitaxel but a complex web of reactions that can diverge, leading to hundreds of structurally similar compounds.
Elucidation of the Paclitaxel Biosynthetic Pathway
The journey to understanding paclitaxel biosynthesis has been a multi-decade endeavor, gradually unveiling a process estimated to involve at least 19 enzymatic steps. nih.gov This complex pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), within the plant cells. nih.gov The pathway can be broadly divided into three stages: the initial cyclization of GGPP to form the core taxane skeleton, a series of elaborate modifications to this skeleton (including hydroxylations and acylations) to produce the key intermediate baccatin (B15129273) III, and the final attachment and modification of a phenylisoserine (B1258129) side chain to create paclitaxel. nih.govorganic-chemistry.org Recent advances, spurred by the sequencing of Taxus genomes, have led to the identification of previously missing enzymes, bringing a more complete picture of the pathway into focus. researchgate.net
Identification of Key Taxane Intermediates Leading to Paclitaxel
The synthesis of the complex paclitaxel molecule proceeds through a series of stable intermediates. After the initial formation of the taxane skeleton (taxadiene), the molecule undergoes numerous oxygenations and acylations. bio-conferences.org Key intermediates that mark progress along the pathway have been identified and are crucial for both understanding the natural process and for use in semi-synthetic production.
| Intermediate Compound | Description | Reference |
|---|---|---|
| Geranylgeranyl Diphosphate (GGPP) | The universal C20 precursor for all diterpenoids, including taxanes. | nih.gov |
| Taxa-4(5),11(12)-diene | The first committed intermediate, forming the characteristic taxane ring structure. It is synthesized from GGPP by the enzyme taxadiene synthase. | nih.gov |
| Taxadien-5α-ol | An early intermediate formed by the hydroxylation of taxadiene at the C5 position. | nih.gov |
| Taxadien-5α-yl acetate (B1210297) | Formed by the first acylation step, where an acetyl group is added to taxadien-5α-ol. | nih.gov |
| 10-deacetylbaccatin III (10-DAB) | A highly important late-stage intermediate that lacks the acetyl group at the C10 position. It is a valuable precursor for semi-synthesis. | wikipedia.org |
| Baccatin III | The immediate precursor to paclitaxel, containing the complete taxane core ready for side-chain attachment. It is formed by the acetylation of 10-DAB. | nih.gov |
Enzymatic Acyltransferases and Their Role in Taxane Modification
Acylation, the addition of an acyl group (such as acetyl or benzoyl), is a critical modification step that contributes to the structural and functional diversity of taxanes. mdpi.com These reactions are catalyzed by a large family of enzymes known as acyl-CoA-dependent acyltransferases (ACTs). nih.gov While several specific ACTs are essential for the main paclitaxel pathway, the existence of numerous other, less specific acyltransferases is a key factor in the formation of impurities like 7-Acetyltaxol.
The primary acylations required for paclitaxel synthesis are highly regioselective. However, research has revealed that Taxus species possess a variety of acyltransferases with promiscuous activity. nih.gov These enzymes can act on various hydroxylated taxoid intermediates, sometimes at positions not typically acylated in the direct pathway to paclitaxel. nih.gov For instance, studies have identified taxoid-O-acetyltransferases that can acetylate hydroxyl groups at positions C5, C9, C10, and C13. nih.gov The formation of 7-Acetyltaxol likely occurs when one of these promiscuous or "off-pathway" acyltransferases catalyzes the acetylation of the C7 hydroxyl group on a late-stage intermediate or on the final paclitaxel molecule itself. This enzymatic side reaction represents a natural diversion of metabolic flux. mdpi.com
| Enzyme | Abbreviation | Function in Main Pathway | Reference |
|---|---|---|---|
| Taxadien-5α-ol-O-acetyltransferase | TAT | Catalyzes the first acetylation at the C5 position. | nih.gov |
| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Catalyzes the crucial acetylation at C10 to form baccatin III. | nih.gov |
| Taxane-2α-O-benzoyltransferase | TBT | Adds the benzoyl group at the C2 position. | nih.gov |
| Baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferase | BAPT | Attaches the core of the C13 side chain to baccatin III. | frontiersin.org |
| 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase | DBTNBT | Performs the final N-benzoylation of the side chain. | nih.gov |
Microbial Biosynthesis of Taxane Derivatives (e.g., Endophytic Fungi)
An alternative natural source of taxanes has been discovered within endophytic fungi that live symbiotically within the tissues of yew trees. researchgate.net Over 200 species of these fungi have been reported to produce paclitaxel or its precursors, albeit typically in very low yields. nih.gov The exact origin of the fungal biosynthetic pathway is still under investigation, with horizontal gene transfer from the host plant being a leading hypothesis. nih.gov Fungal strains such as Aspergillus sp. and Trichoderma harzianum have been shown to produce key intermediates like taxadiene and baccatin III. nih.gov The enzymatic machinery within these microbes, similar to that in the host plant, could possess promiscuous acyltransferases, making the fungal fermentation process another potential biological source for the formation of 7-Acetyltaxol and other minor taxane derivatives.
In Planta Biosynthesis and Metabolic Branch Points
The biosynthesis of taxoids in yew is not a singular pipeline but a branching metabolic network. nih.gov At numerous points in the pathway, intermediates can be shuttled into side-routes, leading to the creation of the hundreds of taxoids found in the plant. nih.gov These metabolic diversions are often the result of enzymes with broad substrate specificity, particularly the cytochrome P450 hydroxylases and the acyltransferases. nih.gov
The formation of 7-Acetyltaxol is a prime example of such a metabolic branch. An intermediate on the path to paclitaxel that possesses a free C7 hydroxyl group can serve as a substrate for a non-pathway-specific acetyltransferase. This reaction diverts the molecule, resulting in the formation of the acetylated impurity instead of proceeding to the final paclitaxel structure. Researchers have identified specific acetyltransferases that appear to act exclusively on partially modified taxoids to divert the pathway toward side-route metabolites. researchgate.netnih.gov The existence of these branch points explains the natural occurrence of a wide array of taxane structures, including 7-Acetyltaxol, within Taxus tissues.
Chemical Synthesis and Semi-Synthetic Approaches to Taxanes
Given the scarcity and low yields of paclitaxel from its natural source, chemical methods have become essential for its production. wikipedia.org While total synthesis has been achieved, it is too complex for commercial production. waters.com The dominant method is semi-synthesis, which starts with a more abundant, naturally occurring precursor like 10-deacetylbaccatin III (10-DAB) or baccatin III. organic-chemistry.orgmdpi.com
These multi-step chemical processes involve the protection and deprotection of various reactive groups on the taxane core, including the hydroxyl group at C7. nih.gov The formation of 7-Acetyltaxol can occur as a byproduct during these synthetic manipulations. For example, if a process involves the acetylation of the C10 hydroxyl group to convert 10-DAB to baccatin III, non-specific reaction conditions or incomplete selectivity could lead to the unwanted acetylation of the C7 hydroxyl as well. Similarly, in processes that require protecting the C7 hydroxyl with an acetyl group that is later meant to be removed, incomplete deprotection would result in residual 7-Acetyltaxol in the final product. Therefore, this compound is a known process-related impurity in the semi-synthesis of paclitaxel. veeprho.com
Overview of Total and Semi-Synthetic Strategies for Paclitaxel
The intricate molecular architecture of Paclitaxel, characterized by a highly oxygenated tetracyclic core and 11 stereocenters, presents a formidable challenge for chemical synthesis. mdpi.comacs.org
Semi-Synthesis: The predominant commercial method for producing Paclitaxel is semi-synthesis. nih.gov This approach utilizes advanced precursors extracted from renewable sources, such as the needles and twigs of yew trees (Taxus species). mdpi.com The most common precursor is 10-deacetylbaccatin III (10-DAB), which is more abundant in these sources than Paclitaxel itself. mdpi.comwikipedia.org The semi-synthetic process involves the chemical attachment of the C-13 side chain to the 10-DAB core, followed by other modifications. This multi-step derivatization process, while more efficient than total synthesis, creates multiple opportunities for the formation of process-related impurities.
| Synthesis Strategy | Starting Material(s) | Key Features | Commercial Viability |
| Total Synthesis | Simple, commercially available chemicals | Extremely long and complex (over 40 steps); low overall yield. mdpi.comacs.org | Not viable for large-scale production. nih.gov |
| Semi-Synthesis | 10-deacetylbaccatin III (10-DAB) or other taxane precursors from Taxus species. mdpi.com | Shorter, more efficient route; relies on renewable natural resources. mdpi.comnih.gov | The primary method for commercial production. nih.gov |
Protecting Group Chemistry in Taxane Scaffold Derivatization
In the multi-step synthesis of complex molecules like Paclitaxel, protecting groups are essential tools. jocpr.comneliti.com They are used to temporarily mask a reactive functional group (like a hydroxyl group) to prevent it from participating in a reaction while chemical modifications are made elsewhere on the molecule. jocpr.com
In taxane chemistry, silyl (B83357) ethers are commonly used to protect hydroxyl groups due to their relative ease of installation and removal. jocpr.com For instance, to selectively modify the hydroxyl group at the C-7 position, the more reactive 2'-hydroxyl group must first be protected. nih.gov The synthesis of 7-derivatives of taxol often involves:
Protection of the 2'-hydroxyl group.
Esterification or another reaction at the now-accessible 7-hydroxyl group.
Removal of the protecting group at the 2'-position to yield the final product. nih.gov
The efficiency of these protection and deprotection steps is critical. If the protection of the 2'-hydroxyl is incomplete, subsequent acetylation reactions intended for another position could also occur at the 2'-position. Conversely, if the 7-hydroxyl group is not the intended site of reaction but is left unprotected, it can be unintentionally acetylated, leading to the formation of 7-Acetyltaxol.
Intentional and Unintentional Acetylation Reactions in Taxane Synthesis
Acetylation, the addition of an acetyl group, is a key reaction in the semi-synthesis of Paclitaxel from 10-DAB. The conversion requires the acetylation of the hydroxyl group at the C-10 position. nih.gov This is typically achieved using an acetylating agent.
However, this process can lead to the formation of 7-Acetyltaxol through unintentional side reactions. The hydroxyl group at C-7, while less reactive than the one at C-10 in the 10-DAB precursor, can still be acetylated under certain conditions, especially if the reaction is not perfectly selective. nih.govresearchgate.net This non-specific acetylation results in the generation of process-related impurities, including 7-Acetyltaxol. The control of reaction conditions (temperature, reagents, reaction time) and the potential use of protecting groups are therefore vital to minimize the yield of this and other over-acetylated byproducts.
Degradation Pathways and Impurity Generation of Paclitaxel
Paclitaxel is susceptible to degradation under various conditions, leading to the formation of impurities that can compromise its quality. 7-Acetyltaxol is not typically a direct degradation product but understanding the degradation pathways of Paclitaxel is essential for a complete impurity profile analysis. The primary degradation mechanisms involve epimerization and hydrolysis.
Epimerization Reactions at the C-7 Position of Taxanes
One of the most significant degradation pathways for Paclitaxel in aqueous solutions is epimerization at the C-7 position of the taxane core. nih.govresearchgate.net This reaction involves the inversion of the stereochemistry at the C-7 carbon, converting Paclitaxel into its diastereomer, 7-epi-Paclitaxel.
This epimerization is a reversible reaction that proceeds through a retro-aldol/aldol mechanism. nih.govacs.orgresearchgate.net It is known to be base-catalyzed and occurs readily in neutral to basic aqueous solutions, while acid catalysis is not observed. nih.govnih.gov The resulting 7-epi-Paclitaxel is the thermodynamically more stable isomer, likely due to hydrogen bonding between the C-7α hydroxyl group and the C-4α acetate group. acs.org As a result, 7-epi-paclitaxel is often the principal degradation product observed under neutral or basic conditions. researchgate.netacs.org
Hydrolytic Degradation of Ester Groups in Taxane Structures
The Paclitaxel molecule contains several ester functional groups that are susceptible to hydrolysis (cleavage by water), particularly under neutral to basic conditions. nih.govresearchgate.net This degradation pathway is also base-catalyzed. nih.gov
Studies have shown that the hydrolysis of Paclitaxel is a complex process. Following the initial, often rapid, epimerization at C-7, the primary hydrolytic event is the cleavage of the ester bond linking the C-13 side chain to the baccatin III core. nih.govresearchgate.net Further hydrolysis of the remaining ester groups at positions C-10, C-2, and C-4 can then occur. nih.gov The C-10 acetate group is generally the next most susceptible to cleavage after the side chain. nih.govresearchgate.net This cascade of degradation reactions leads to a variety of related impurities, such as 10-deacetylpaclitaxel and baccatin III. nih.gov
Influence of Environmental Factors on Degradation Kinetics and Impurity Profile
The rate and outcome of Paclitaxel degradation are heavily influenced by environmental factors such as pH, temperature, and light. nih.gov Understanding these influences is critical for the formulation, storage, and handling of Paclitaxel-containing products.
pH: The pH of the solution is the most critical factor. Paclitaxel exhibits maximum stability in a slightly acidic pH range of 4-5. researchgate.netnih.gov Under acidic conditions (pH 1-3), degradation can occur through cleavage of the strained oxetane (B1205548) ring and dehydration, but epimerization at C-7 is not observed. nih.gov As the pH increases above 6, both epimerization and hydrolysis rates increase significantly, leading to a complex mixture of degradation products. nih.govnih.gov
Temperature: Increased temperature accelerates the rates of all degradation reactions, including epimerization and hydrolysis, following first-order kinetics. acs.org
Light: Exposure to intense light can also induce degradation, leading to the formation of isomers and other photoproducts. nih.gov
| Condition | Primary Degradation Products | Reference(s) |
| Acidic (pH < 4) | Oxetane ring cleavage products, dehydration products. No epimerization. | nih.gov |
| Neutral to Basic (pH > 6) | 7-epi-paclitaxel, Baccatin III, 10-deacetylpaclitaxel, C-13 side chain. | nih.govnih.gov |
| High Temperature | 7-epi-paclitaxel, Baccatin III, 10-deacetylpaclitaxel. | nih.gov |
| Light Exposure | Paclitaxel isomers, Baccatin III, 10-deacetylpaclitaxel. | nih.gov |
By-product and Impurity Formation during Paclitaxel Manufacturing and Purification
The manufacturing of paclitaxel is a complex process, often involving semi-synthesis from precursors extracted from the needles and twigs of the yew tree (Taxus species) or through plant cell fermentation. During these intricate chemical transformations and subsequent purification steps, a variety of related substances, including 7-Acetyltaxol, can be formed.
The primary precursor for the semi-synthesis of paclitaxel is 10-deacetylbaccatin III (10-DAB), which is more abundant in renewable parts of the yew tree than paclitaxel itself. The conversion of 10-DAB to paclitaxel involves several key steps, including the selective acetylation of the hydroxyl group at the C-10 position and the attachment of the C-13 side chain. It is within these acetylation and deacetylation reactions that the formation of 7-Acetyltaxol can occur as a by-product.
Detailed Research Findings on Formation Mechanisms:
Several factors and reaction conditions during the manufacturing process can contribute to the formation of 7-Acetyltaxol:
Incomplete or Non-selective Reactions: The semi-synthesis of paclitaxel from 10-DAB requires the selective acetylation of the C-10 hydroxyl group. If this reaction is not completely selective, the C-7 hydroxyl group can also be acetylated, leading to the formation of 7-acetyl-10-deacetylbaccatin III. This intermediate can then be further processed, ultimately resulting in the formation of 7-Acetyltaxol.
Use of Protecting Groups: To achieve selective reactions, protecting groups are often employed to temporarily block certain reactive sites on the molecule. The process of adding and removing these protecting groups can sometimes lead to side reactions, including the formation of acetylated impurities like 7-Acetyltaxol.
Reaction Conditions: The choice of reagents, solvents, temperature, and pH during the synthesis and purification steps can significantly influence the impurity profile of the final paclitaxel product. For instance, the use of certain bases during acetylation steps has been reported to induce the formation of 7-acetylated by-products.
Degradation of Paclitaxel: Paclitaxel itself can degrade under certain conditions to form impurities. While the primary degradation pathways often involve hydrolysis of the ester groups, the potential for acyl migration under certain pH and temperature conditions could also contribute to the formation of 7-Acetyltaxol.
The presence of 7-Acetyltaxol and other impurities necessitates rigorous purification processes, typically involving multiple chromatographic steps, to ensure that the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies like the European Pharmacopoeia.
Interactive Data Table: Key Paclitaxel Impurities and their Formation Context
| Impurity Name | Common Synonym(s) | Formation Context | Analytical Detection Method |
| 7-Acetyltaxol | Paclitaxel EP Impurity L | By-product of acetylation/deacetylation steps in semi-synthesis; potential degradation product. | HPLC, UPLC-MS/MS |
| Cephalomannine | Paclitaxel Related Compound A | Co-extraction from natural sources; similar structure to paclitaxel. | HPLC, UPLC-MS/MS |
| 7-epipaclitaxel | Paclitaxel Impurity E | Epimerization of paclitaxel at the C-7 position, can occur during processing or storage. | HPLC, UPLC-MS/MS |
| Baccatin III | Precursor in semi-synthesis; can be present as an unreacted starting material or degradation product. | HPLC, UPLC-MS/MS | |
| 10-deacetylpaclitaxel | Incomplete acetylation of 10-DAB during synthesis; degradation product of paclitaxel. | HPLC, UPLC-MS/MS |
Interactive Data Table: Research Findings on Paclitaxel Degradation and Impurity Formation
| Study Focus | Conditions Investigated | Key Findings Related to Impurity Formation |
| Forced Degradation Studies | Acidic, basic, oxidative, thermal, and photolytic stress | Base-induced degradation is a significant pathway for paclitaxel, leading to the formation of various impurities through hydrolysis and other reactions. |
| Impurity Profiling of Paclitaxel Injections | Analysis of commercial products | Identified several impurities, including those that could be introduced during the manufacturing process. nih.gov |
| Semi-synthesis Process Optimization | Different reagents and reaction conditions for acetylation of 10-DAB | The choice of acetylating agents and reaction conditions is crucial to minimize the formation of acetylated by-products at positions other than C-10. |
Advanced Analytical Methodologies for Characterization and Profiling of 7 Acetyltaxol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the separation and quantification of 7-Acetyltaxol from the bulk active pharmaceutical ingredient (API) and other related impurities. The structural similarity among taxanes presents a significant analytical challenge, requiring high-resolution techniques to achieve adequate separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of paclitaxel (B517696) impurity profiling. These techniques offer the high resolution required to separate structurally similar taxanes.
Key Research Findings:
Method Development: A typical HPLC method for paclitaxel and its related substances, including 7-Acetyltaxol, utilizes a C18 column (e.g., Agilent Eclipse XDB-C18, 150×4.6 mm, 3.5 μm) with a gradient mobile phase composed of acetonitrile (B52724) and water. nih.gov Detection is commonly performed using a UV detector at 227 nm. nih.gov
UPLC for Enhanced Performance: UPLC systems, with their sub-2 µm particle columns, provide significant advantages over traditional HPLC, including increased resolution, faster analysis times, and reduced solvent consumption. A UPLC method for docetaxel (B913) and its impurities, which can be adapted for paclitaxel, employs an ACQUITY UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) with a gradient elution of water, methanol, and acetonitrile. scirp.org
Forced Degradation Studies: Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method. Paclitaxel is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate impurities, which are then analyzed by HPLC or UPLC. nih.gov
Table 1: Representative HPLC and UPLC Conditions for Taxane (B156437) Impurity Profiling
| Parameter | HPLC | UPLC |
| Column | Agilent Eclipse XDB-C18 (150×4.6 mm, 3.5 μm) | ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) | A: Water/Methanol/Acetonitrile, B: Acetonitrile/Water (Gradient) |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Detection | UV at 227 nm | Photodiode Array (PDA) |
| Column Temp. | 40°C | N/A |
Hyphenated Techniques (LC-MS, LC-MS/MS) for Impurity Identification and Quantification
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the definitive identification and sensitive quantification of impurities like 7-Acetyltaxol.
Key Research Findings:
Structural Confirmation: LC-MS enables the determination of the molecular weight of eluted compounds, providing strong evidence for their identity. For 7-Acetyltaxol (Paclitaxel EP Impurity L), the expected molecular weight is 896 g/mol . aquigenbio.com
Fragmentation Analysis: LC-MS/MS provides structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the impurity and differentiate it from other isomers. acgpubs.org
High Sensitivity: LC-MS/MS offers exceptional sensitivity, allowing for the detection and quantification of impurities at very low levels, which is crucial for meeting stringent regulatory requirements.
Gas Chromatography (GC) and GC-MS in Volatile Impurity Analysis and Characterization
While 7-Acetyltaxol itself is not volatile and therefore not directly analyzed by Gas Chromatography (GC), GC and GC-MS are indispensable for the analysis of volatile and semi-volatile impurities that may be present in paclitaxel samples, such as residual solvents from the manufacturing process.
Key Research Findings:
Residual Solvent Analysis: A common application of GC in pharmaceutical analysis is the determination of residual solvents. A headspace GC method with a flame ionization detector (FID) can be used to quantify solvents like methanol, ethanol, acetone, and others in paclitaxel.
GC-MS for Identification: When unknown volatile impurities are detected, GC-MS is employed for their identification by comparing their mass spectra to spectral libraries. This ensures a comprehensive purity profile of the drug substance.
Preparative and Flash Column Chromatography for Isolation of Taxane Impurities
For the purpose of obtaining pure standards of impurities like 7-Acetyltaxol for characterization and use as reference materials, preparative and flash column chromatography are employed.
Key Research Findings:
Isolation of Analogs: A mixture of taxol and its analogs can be separated using column chromatography on silica (B1680970) gel. nih.gov
Multi-Step Purification: The isolation of taxanes from crude extracts often involves a multi-step process, which can include initial extraction, followed by several chromatographic steps, such as medium pressure silica column chromatography and ultimately preparative HPLC for final purification. google.com
Advanced Separation Methods such as Countercurrent Chromatography
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample.
Key Research Findings:
Separation of Taxanes: CCC has been successfully applied to the semi-preparative separation of taxol and its analogs from the extract of Taxus yunnannesis. The separation is achieved using a two-phase solvent system, and the composition can be adjusted to optimize the separation of specific compounds.
Spectroscopic Techniques for Structural Elucidation of Taxane Impurities
Spectroscopic techniques are essential for the unambiguous structural elucidation of isolated impurities like 7-Acetyltaxol. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Key Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise structure of taxanes. While specific NMR data for 7-Acetyltaxol is not readily available in the public domain, the synthesis and characterization of taxol acetates have been reported, indicating the use of magnetic resonance spectroscopy for structural confirmation. nih.gov The presence of an additional acetyl group at the C-7 position in 7-Acetyltaxol would lead to characteristic shifts in the NMR spectrum compared to paclitaxel, particularly for the protons and carbons in the vicinity of the C-7 position.
Mass Spectrometry (MS): As mentioned in the LC-MS section, mass spectrometry is crucial for determining the molecular weight of 7-Acetyltaxol, which has a molecular formula of C49H53NO15 and a molecular weight of 896 g/mol . aquigenbio.comsynzeal.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the acetyl group, the side chain, and other functional groups, which are invaluable for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of 7-Acetyltaxol would be expected to show characteristic absorption bands for ester carbonyl groups (from the native acetyl and benzoyl groups, as well as the additional acetyl group at C-7), amide groups, hydroxyl groups, and aromatic rings, consistent with its taxane structure.
Table 2: Summary of Analytical Techniques for 7-Acetyltaxol Characterization
| Technique | Application | Information Obtained |
| HPLC/UPLC | Separation and Quantification | Retention time, purity, concentration |
| LC-MS | Identification and Quantification | Molecular weight, concentration |
| LC-MS/MS | Structural Elucidation | Fragmentation pattern, structural confirmation |
| GC/GC-MS | Analysis of Volatile Impurities | Residual solvents, volatile by-products |
| Preparative/Flash Chromatography | Isolation | Pure impurity standard |
| Countercurrent Chromatography | Separation/Isolation | Separation without solid support |
| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure, atom connectivity |
| Mass Spectrometry (standalone) | Structural Elucidation | Molecular weight, elemental composition (HRMS), fragmentation |
| FTIR Spectroscopy | Functional Group Analysis | Presence of key functional groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, COSY, TOCSY, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structure determination of organic molecules, including complex taxane derivatives. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, NOESY) NMR experiments, a detailed map of the molecular structure of 7-Acetyltaxol can be constructed.
¹H NMR and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons within the molecule, respectively. nih.gov The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum reveal the number and connectivity of protons. Similarly, the ¹³C NMR spectrum indicates the number of distinct carbon environments. For 7-Acetyltaxol, the presence of an additional acetyl group compared to paclitaxel will result in characteristic shifts in the signals of neighboring protons and carbons, particularly around the C-7 position of the taxane core.
2D NMR Techniques: To establish unambiguous assignments and connectivity, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in a COSY spectrum reveal the scalar coupling network within the molecule, allowing for the tracing of proton-proton connections throughout the spin systems of the taxane core and its side chains.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. nih.gov This is particularly useful for identifying all protons within a specific molecular fragment, such as a sugar residue or an amino acid side chain, even if they are not directly coupled.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY data can confirm the relative orientation of substituents on the taxane ring system. nih.gov
A detailed NMR study of a related taxoid, 20-O-acetyltaxol, in a DMSO/water solution demonstrated a "hydrophobic collapse" conformation where the 2-O-benzoyl, 3'-phenyl, and 4-O-acetyl groups are in close proximity. csic.es Similar conformational analyses can be applied to 7-Acetyltaxol using NOESY data.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for key protons and carbons in 7-Acetyltaxol, based on known data for paclitaxel and related taxoids.
Table 1: Representative NMR Data for 7-Acetyltaxol
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| H-2 | ~5.6 | C-2: ~75 | COSY with H-3; NOESY with H-7, H-19 |
| H-7 | ~5.5 | C-7: ~72 | COSY with H-6; NOESY with H-2, H-19 |
| H-2' | ~4.8 | C-2': ~73 | COSY with H-3'; NOESY with phenyl protons |
| 7-Acetyl CH₃ | ~2.1 | 7-Acetyl CH₃: ~21, C=O: ~170 | NOESY with H-7 |
Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) for the analysis of large and thermally labile molecules like taxanes. bjmu.edu.cn
ESI-MS analysis of 7-Acetyltaxol would confirm its molecular weight. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural insights. By inducing fragmentation of the parent ion, characteristic daughter ions are produced that correspond to specific structural motifs within the molecule. For taxoids, common fragmentation pathways involve the loss of side chains and functional groups. nih.govsciengine.com For example, the loss of the C-13 side chain is a characteristic fragmentation pattern for many taxanes. sciengine.com The fragmentation pattern of 7-Acetyltaxol can be compared to that of paclitaxel to confirm the location of the additional acetyl group. researchgate.net
Table 2: Expected Mass Spectrometry Data for 7-Acetyltaxol
| Ion | Expected m/z | Fragmentation Pathway |
| [M+H]⁺ | 896.38 | Protonated molecule |
| [M+Na]⁺ | 918.36 | Sodiated adduct |
| [M+H-CH₃COOH]⁺ | 836.36 | Loss of acetic acid from the 7-acetyl group |
| [M+H-Side Chain]⁺ | 611.26 | Cleavage of the C-13 side chain |
Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of 7-Acetyltaxol would exhibit characteristic absorption bands for its various functional groups. These include strong carbonyl (C=O) stretching vibrations from the ester and amide groups, O-H stretching from the hydroxyl groups, and C-H stretching from the aromatic and aliphatic portions of the molecule. The presence of the additional acetyl group would likely influence the carbonyl stretching region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. nih.gov For taxanes like 7-Acetyltaxol, the UV spectrum is dominated by the absorption of the aromatic rings (benzoyl and phenyl groups). The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic parameters that can be used for identification and quantification purposes.
Strategies for Impurity Profiling and Method Validation in Taxane Analysis
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of a drug substance and drug product over time. scirp.org Such methods are crucial for assessing the stability of paclitaxel and for accurately quantifying its impurities, including 7-Acetyltaxol. The development of these methods typically involves forced degradation studies where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. longdom.orgrroij.com
The goal is to generate potential degradation products and ensure that the analytical method can separate these impurities from the main compound and from each other. oup.comnih.gov High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose, often with UV detection. researchgate.net The validation of a stability-indicating method involves demonstrating its specificity, linearity, accuracy, precision, and robustness according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govgavinpublishers.com
Utilization of Reference Standards and Certified Reference Materials (CRMs) for 7-Acetyltaxol
The accurate identification and quantification of impurities rely heavily on the availability of high-purity reference standards. A reference standard for 7-Acetyltaxol is a well-characterized material used for comparison in analytical tests. Certified Reference Materials (CRMs) are reference standards that have their property values certified by a technically valid procedure, accompanied by an uncertainty at a stated level of confidence.
These standards are essential for:
Peak Identification: Confirming the identity of a peak in a chromatogram by comparing its retention time to that of the reference standard.
Method Validation: Assessing the accuracy and specificity of an analytical method.
Quantification: Used to prepare calibration curves for the accurate determination of the impurity concentration.
Several commercial suppliers provide reference standards for paclitaxel impurities, including 7-Acetyltaxol (Paclitaxel EP Impurity L). synzeal.comlgcstandards.com
Application of Quantitative Determination Methods (Internal and External Standards)
The quantification of 7-Acetyltaxol in a paclitaxel sample can be achieved using either an internal standard or an external standard method in chromatography. uhplcslab.com
External Standard Method: In this approach, a calibration curve is constructed by analyzing a series of solutions containing known concentrations of the 7-Acetyltaxol reference standard. The concentration of the impurity in the sample is then determined by comparing its peak area to the calibration curve. This method is straightforward but requires precise injection volumes. uhplcslab.comresearchgate.net
Internal Standard Method: An internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known amount to both the standard solutions and the sample. scioninstruments.com The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This method can compensate for variations in injection volume and sample preparation, often leading to improved precision and accuracy. chromatographyonline.comscielo.br The choice of an appropriate internal standard that does not co-elute with any other component in the sample is critical. scioninstruments.com
Research Perspectives and Future Directions in 7 Acetyltaxol Studies
Deeper Elucidation of Specific Enzymatic Pathways Leading to Acetylated Taxane (B156437) Impurities
The biosynthesis of Paclitaxel (B517696) is a complex process involving an estimated 20 enzymatic steps, starting from the precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.govresearchgate.netmdpi.com The modification of the core taxane skeleton involves numerous acylation reactions, which are critical for the final structure and activity of Paclitaxel. nih.govmdpi.com These reactions are primarily catalyzed by acyl-coenzyme A (acyl-CoA)-dependent acyltransferases (ACTs) belonging to the BAHD family of enzymes. nih.gov
While several ACTs in the Paclitaxel pathway have been characterized—such as taxadiene-5α-ol-O-acetyl transferase (TAT) and 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT)—the specific enzyme responsible for the aberrant acetylation at the C-7 position leading to 7-Acetyltaxol is not yet fully identified. nih.govmdpi.com The formation of such acetylated impurities can be attributed to the less strict substrate specificity of some acyltransferases, which can divert the metabolic flux away from the main biosynthetic pathway. mdpi.com
Future research must prioritize the identification and characterization of the specific acetyltransferase(s) that catalyze the formation of 7-Acetyltaxol. This involves:
Enzyme Discovery: Employing transcriptomic and proteomic analyses of Taxus species to identify candidate ACTs that may act on Paclitaxel precursors or Paclitaxel itself. nih.gov
Functional Characterization: Expressing candidate enzymes in heterologous systems (e.g., E. coli or yeast) to assess their substrate specificity and catalytic activity towards various taxane intermediates. nih.govnih.gov
Kinetic Analysis: Determining the kinetic parameters (K_m, k_cat) of the identified enzyme(s) to understand their efficiency in producing 7-Acetyltaxol compared to the desired product.
Structural Biology: Resolving the crystal structures of these enzymes to gain insights into their active site architecture, which can explain their substrate promiscuity and guide future protein engineering efforts.
A profound understanding of these enzymatic pathways is the foundation for developing targeted strategies to control and minimize the formation of 7-Acetyltaxol at its biological source.
Development of Novel Synthetic Methodologies to Control and Minimize 7-Acetyltaxol Formation
The primary commercial source of Paclitaxel is a semi-synthetic process starting from precursors like 10-deacetylbaccatin III (10-DAB), which are extracted from the needles and twigs of Taxus species. nih.govnih.gov During the multi-step chemical conversion of these precursors to Paclitaxel, impurities such as 7-Acetyltaxol can be formed. nih.govresearchgate.net Controlling these side reactions is a significant challenge in process chemistry.
Future research in synthetic methodology should focus on precision and control to prevent the formation of 7-Acetyltaxol. Key areas of investigation include:
Selective Protection Strategies: Developing novel protecting groups for the C-7 hydroxyl group that are robust during subsequent synthetic steps but can be removed under mild conditions without affecting other functional groups.
Optimized Reaction Conditions: Systematically investigating the impact of reaction parameters (e.g., solvent, temperature, pH, and catalyst) on the regioselectivity of acylation reactions to identify conditions that strongly disfavor acetylation at the C-7 position.
Enzyme-Guided Synthesis: Utilizing isolated enzymes as biocatalysts for specific acylation steps in the semi-synthetic route. The high specificity of enzymes can potentially eliminate the formation of undesired isomers like 7-Acetyltaxol.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of Paclitaxel. Flow chemistry offers superior control over reaction parameters and can minimize reaction times and byproduct formation compared to traditional batch processing.
Furthermore, the advancement of synthetic biology offers a promising alternative for producing Paclitaxel and its precursors in engineered microorganisms like Saccharomyces cerevisiae. nih.govresearchgate.net By precisely controlling the genetic makeup of these microbial cell factories, it is possible to eliminate the enzymatic activity that leads to 7-Acetyltaxol formation, thereby producing a cleaner product stream. nih.gov
Investigation of Specific Chemical Transformations Involving the C-7 Acetyl Group within the Taxane Skeleton
The presence of an acetyl group at the C-7 position significantly alters the chemical properties of the taxane skeleton compared to Paclitaxel, where a hydroxyl group is present. The C-7 position is known to be susceptible to epimerization under basic conditions through a retro-aldol reaction mechanism. researchgate.net The C-7 acetyl group can influence the rate and equilibrium of this epimerization and may participate in other chemical transformations.
Future studies should systematically explore the reactivity of the C-7 acetyl group to understand its stability and potential for selective modification. Research directions include:
Stability Profiling: Assessing the stability of 7-Acetyltaxol under a wide range of pH, temperature, and solvent conditions encountered during production and storage to map its degradation pathways.
Selective Deacetylation: Developing chemical or enzymatic methods for the selective removal of the C-7 acetyl group. This could transform the impurity back into Paclitaxel or a valuable intermediate, representing a chemical "repair" strategy. This requires reagents or enzymes (e.g., specific lipases or esterases) that can differentiate between the various ester and acetyl groups on the taxane molecule.
Neighboring Group Participation: Investigating whether the C-7 acetyl group can act as a participating group in intramolecular reactions, potentially leading to rearrangements of the taxane core under certain conditions, similar to how the C-4 acetate (B1210297) group can participate in rearrangements. datapdf.com
Advancements in High-Throughput Analytical Techniques for Comprehensive Taxane Impurity Profiling
Effective control of 7-Acetyltaxol and other impurities relies on robust analytical methods for their detection and quantification. koreascience.kr While techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the current standards, they can be time-consuming, limiting their application in high-throughput screening and real-time process monitoring. nih.govresearchgate.net
The future of taxane impurity profiling lies in the development of faster, more sensitive, and higher-throughput analytical technologies. nih.gov Key advancements to pursue include:
Ultra-Fast Liquid Chromatography (UFLC): Reducing analysis times from minutes to seconds per sample, enabling rapid screening of a large number of process samples.
Supercritical Fluid Chromatography (SFC): Offering higher throughput than traditional LC methods for the separation of complex taxane mixtures. biomedres.usbiomedres.us
High-Resolution Mass Spectrometry (HRMS): Techniques such as Quadrupole Time-of-Flight (Q-TOF) MS provide highly accurate mass measurements, which are invaluable for the confident identification and structural elucidation of unknown impurities without the need for authentic reference standards. sterlingpharmasolutions.com
Ambient Ionization Mass Spectrometry (AIMS): Methods like Direct Analysis in Real-Time (DART-MS) allow for the direct analysis of samples in their native state with minimal to no sample preparation, making them ideal for rapid, at-line monitoring of impurity formation in production streams. nih.gov
These advanced techniques will facilitate a more comprehensive understanding of impurity profiles and enable the implementation of Quality by Design (QbD) principles in Paclitaxel manufacturing.
Table 1: Comparison of Analytical Techniques for Taxane Impurity Profiling
| Technique | Typical Analysis Time | Key Advantages | Future Applications in Taxane Profiling |
|---|---|---|---|
| HPLC-UV | 15-45 min | Robust, widely available, quantitative | Routine quality control |
| UPLC-MS/MS | 5-15 min | High sensitivity and selectivity, structural information | Forced degradation studies, low-level impurity identification researchgate.net |
| SFC-MS | 1-5 min | Very high speed, reduced solvent usage | High-throughput screening of synthesis reactions biomedres.us |
| LC-HRMS (Q-TOF) | 5-20 min | Accurate mass for unknown identification, high resolution | Comprehensive profiling and characterization of novel impurities sterlingpharmasolutions.com |
| AIMS (e.g., DART) | <1 min | Extremely fast, no sample preparation required | Real-time, at-line process monitoring of impurity formation nih.gov |
Computational Chemistry and Molecular Modeling Approaches to Predict Taxane Reactivity and Impurity Formation
Computational chemistry and molecular modeling are powerful predictive tools that can provide deep insights into chemical and biological processes at the atomic level. These approaches can be leveraged to understand and predict the formation of 7-Acetyltaxol, thereby guiding experimental efforts to minimize its occurrence. rsc.org
Future research should increasingly integrate computational modeling to address key questions:
Reaction Pathway Modeling: Using quantum mechanics (QM) methods to calculate the activation energies for the acetylation of the C-7 hydroxyl group versus other hydroxyl groups on the taxane skeleton. This can help identify the most likely pathways for impurity formation under different catalytic conditions.
Enzyme-Substrate Docking: Performing molecular docking and molecular dynamics (MD) simulations to model the binding of taxane intermediates within the active sites of acetyltransferase enzymes. nih.gov These simulations can reveal the structural basis for enzyme specificity (or lack thereof) and predict which taxoid positions are most susceptible to acetylation.
Protein Engineering Guidance: Using the insights from docking simulations to guide the rational design of mutant enzymes with altered active sites. The goal would be to engineer acetyltransferases with enhanced specificity for the desired position (e.g., C-10) and reduced activity towards the C-7 position.
Predictive Impurity Models: Developing quantitative structure-property relationship (QSPR) models to predict the propensity of different taxane precursors to form acetylated impurities based on their molecular descriptors.
These computational approaches can significantly accelerate the research and development cycle by allowing for the in silico screening of numerous conditions and enzyme variants, prioritizing the most promising candidates for experimental validation. nih.gov
Strategies for Biotransformation or Remediation of 7-Acetyltaxol in Production Streams
Even with optimized production processes, trace amounts of 7-Acetyltaxol may still be present. Developing strategies to remove or convert this impurity during downstream processing is a valuable goal. Biotransformation, the use of biological systems (e.g., enzymes or whole cells) to perform chemical modifications, offers a highly specific and environmentally friendly approach to remediation.
Future research into biotransformation and remediation should explore:
Enzyme Screening: Screening collections of esterases, lipases, and other hydrolases to identify enzymes capable of selectively cleaving the acetyl group from the C-7 position of 7-Acetyltaxol while leaving the other ester groups of the molecule intact. The biotransformation of Paclitaxel by human cytochrome P450 enzymes demonstrates that taxanes are amenable to enzymatic modification. nih.govnih.gov
Enzyme Engineering: Applying directed evolution or rational design to improve the activity, selectivity, and stability of promising candidate enzymes for industrial applications.
Microbial Remediation: Investigating the use of whole microbial cells (e.g., bacteria or yeast) that either naturally possess or are engineered to express the desired deacetylating enzyme. These cells could be used in a fermentation-like process to "clean up" impure Paclitaxel batches. nih.gov
These bioremediation strategies could be integrated into the final stages of Paclitaxel purification, providing an elegant and efficient solution for removing recalcitrant acetylated impurities. koreascience.kr
Q & A
Basic Research Questions
Q. How can researchers reliably distinguish 7-Acetyltaxol from Paclitaxel and its related impurities using analytical techniques?
- Methodological Answer : Employ hyphenated chromatographic techniques such as HPLC-UV or LC-MS/MS. For example:
- Column : Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) .
- Mobile Phase : Gradient elution with water (Solution A) and acetonitrile (Solution B) at a flow rate of 1.0 mL/min .
- Detection : Monitor at 227 nm for UV detection or use tandem mass spectrometry for higher specificity.
- Validation : Include system suitability tests (e.g., resolution between Paclitaxel and 7-Acetyltaxol >2.0) and spike recovery studies (85–115%) to confirm accuracy .
Q. What synthetic pathways are commonly associated with the formation of Paclitaxel EP Impurity L?
- Methodological Answer : Impurity L often arises during semi-synthesis via incomplete acetylation or deacetylation steps. Key considerations:
- Reaction Monitoring : Use in-process controls (IPC) with thin-layer chromatography (TLC) or inline FTIR to detect intermediates.
- Byproduct Identification : Isolate impurities using preparative HPLC and characterize via -NMR (e.g., acetyl group signals at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What is the role of 7-Acetyltaxol as a reference standard in Paclitaxel quality control?
- Methodological Answer : Use 7-Acetyltaxol to validate analytical methods for impurity profiling:
- Calibration Curves : Prepare serial dilutions (0.1–1.0 µg/mL) to establish linearity (R² ≥0.995).
- Forced Degradation Studies : Expose Paclitaxel to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions to assess Impurity L formation .
Advanced Research Questions
Q. How can factorial design optimize experimental conditions for impurity profiling of 7-Acetyltaxol?
- Methodological Answer : Apply a 2 factorial design to evaluate critical factors (e.g., temperature, pH, catalyst concentration):
- Variables : Temperature (25–60°C), reaction time (2–24 hrs), and solvent ratio (acetonitrile:water, 70:30 to 90:10).
- Response Surface Modeling : Use software like Design-Expert® to predict optimal conditions for minimizing Impurity L formation .
- Validation : Confirm results with three independent replicates (RSD <5%).
Q. How should researchers resolve contradictory data in stability studies of Paclitaxel EP Impurity L?
- Methodological Answer : Address discrepancies through:
- Multi-Lab Collaboration : Compare degradation profiles across labs using standardized protocols (e.g., ICH Q1A guidelines).
- Advanced Analytics : Perform LC-HRMS to differentiate isobaric impurities (e.g., 7-epi vs. 10-deacetyl derivatives) and quantify degradation kinetics (Arrhenius plot for activation energy) .
Q. What advanced techniques improve sensitivity in detecting trace-level impurities like 7-Acetyltaxol?
- Methodological Answer : Implement:
- 2D-LC-MS/MS : Use heart-cutting 2D-LC to isolate co-eluting impurities.
- Ion Mobility Spectrometry (IMS) : Resolve structurally similar impurities via collision cross-section (CCS) measurements .
Q. How can computational modeling predict degradation pathways of Paclitaxel EP Impurity L?
- Methodological Answer : Leverage quantum mechanical (QM) calculations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
